Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
Description
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate (CAS: 976-56-7) is a phosphonate ester derivative of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Its molecular formula is C₁₉H₃₃O₄P with a molecular weight of 356.44 g/mol . The compound features a sterically hindered phenolic group, which contributes to its primary application as a stabilizer and antioxidant in polymers, lubricants, and hydraulic fluids .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(diethoxyphosphorylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33O4P/c1-9-22-24(21,23-10-2)13-14-11-15(18(3,4)5)17(20)16(12-14)19(6,7)8/h11-12,20H,9-10,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRKHHGPHLVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061356 | |
| Record name | Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
976-56-7 | |
| Record name | Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=976-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6MOU97T5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Reaction with Phosphorus Oxychloride
- Reactants:
- 3,5-di-tert-butyl-4-hydroxybenzyl alcohol
- Phosphorus oxychloride
- Conditions:
- Controlled temperature (typically under reflux conditions)
- Solvent: Methanol or other suitable polar solvents
- Outcome: Formation of an intermediate phosphonic acid derivative.
Step 2: Treatment with Diethylamine
- Reactants:
- Intermediate phosphonic acid derivative
- Diethylamine
- Conditions:
- Ambient or slightly elevated temperature
- Stirring for several hours to ensure complete reaction.
- Outcome: Formation of diethyl ester product.
Alternative Methods
Another method involves using raw materials such as:
- Dimethylamine
- Diethyl phosphite
- N,N-Dimethylbenzylamine
- 2,6-Di-tert-butylphenol
These reagents are combined in a stepwise manner to achieve the target compound through intermediate reactions.
Key Reaction Parameters
To optimize the synthesis, the following parameters are critical:
| Parameter | Optimal Range |
|---|---|
| Temperature | Controlled below boiling point |
| Solvent | Methanol or similar polar solvents |
| Reaction Time | Several hours (specific to step) |
| Purity Analysis | ≥98% by HPLC |
Physical Characteristics
The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 122 °C |
| Boiling Point | ~417 °C (predicted) |
| Density | ~1.046 g/cm³ (predicted) |
| Solubility | Soluble in methanol |
Chemical Reactions Analysis
Types of Reactions: Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to yield phosphonates with different substituents.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target oxidative damage.
Mechanism of Action
The mechanism by which Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. This antioxidant action is facilitated by the presence of the hydroxyl group and the bulky tert-butyl groups, which stabilize the resulting radicals .
Comparison with Similar Compounds
Key Properties:
- Structure : The molecule consists of a central phosphorus atom bonded to two ethoxy groups and a 3,5-di-tert-butyl-4-hydroxybenzyl moiety.
- Synthesis : Common routes involve the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with triethyl phosphite under acidic or oxidative conditions . For example, sodium methoxide and hydrogen peroxide are used to facilitate phosphorylation at elevated temperatures (95–100°C) .
- Applications : It inhibits oxidative degradation in plastics (e.g., polyethylene, polypropylene) and synthetic lubricants by scavenging free radicals .
Comparison with Similar Compounds
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate belongs to a class of hindered phenolic phosphonates. Below is a detailed comparison with structurally related antioxidants and stabilizers:
Structural Analogues: Alkyl-Substituted Benzylphosphonates
Key Observations:
Alkyl Chain Impact: Shorter alkyl chains (e.g., methyl) reduce molecular weight and solubility in non-polar matrices, limiting their utility in high-temperature applications . Longer chains (e.g., octadecyl) enhance compatibility with hydrophobic polymers like polyethylene, improving thermal stability and migration resistance .
Ionic Derivatives: The calcium salt (Irganox® 1425) exhibits superior thermal stability due to ionic interactions, making it suitable for high-temperature processing of polyolefins .
Functional Analogues: Non-Phosphorus Antioxidants
Key Observations:
Biological Activity
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate (DBHBP) is an organophosphorus compound notable for its antioxidant properties and potential applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHOP
- Molecular Weight : 356.44 g/mol
- CAS Number : 976-56-7
- Appearance : White to almost white crystalline powder
- Melting Point : Approximately 122°C
The structure of DBHBP features a phenolic group with two tert-butyl substituents and a phosphonate ester functionality. This unique configuration contributes to its antioxidant capacity by stabilizing free radicals through hydrogen donation.
DBHBP primarily exerts its biological effects through its antioxidant activity. The hydroxyl group in the compound enables it to donate hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them and preventing oxidative damage to cellular components. The bulky tert-butyl groups enhance the stability of the resulting radicals, further contributing to its protective effects against oxidative stress.
Antioxidant Properties
DBHBP has been shown to exhibit significant antioxidant activity in various studies:
- Cellular Protection : In vitro studies have demonstrated that DBHBP can protect cells from oxidative damage induced by hydrogen peroxide and other oxidants. This protective effect is crucial in preventing cellular apoptosis and maintaining cell viability under stress conditions .
- Oxidative Stress Mitigation : Research indicates that DBHBP can reduce markers of oxidative stress in animal models, suggesting potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases and diabetes .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of DBHBP reveals its potential for absorption and distribution within biological systems. Studies suggest that it is well-tolerated at therapeutic doses; however, further investigation into long-term exposure effects is necessary to fully understand its safety profile .
Case Studies
Several case studies highlight the biological efficacy of DBHBP:
- Case Study 1 : In a study involving diabetic rats, DBHBP administration significantly reduced blood glucose levels and improved insulin sensitivity. This effect was attributed to the compound's ability to mitigate oxidative stress in pancreatic tissues .
- Case Study 2 : Another study explored the protective effects of DBHBP on neuronal cells subjected to oxidative stress. Results indicated that DBHBP treatment led to decreased levels of apoptotic markers and improved cell survival rates compared to untreated controls .
Comparative Analysis
To contextualize the biological activity of DBHBP, it is useful to compare it with similar compounds:
| Compound Name | Antioxidant Activity | Applications |
|---|---|---|
| This compound | High | Pharmaceuticals, industrial additives |
| Diethyl 3,5-di-tert-butyl-4-hydroxyphenylphosphonate | Moderate | Stabilizers in plastics |
| Tert-butylhydroquinone | High | Food preservation |
DBHBP stands out due to its combination of antioxidant properties and versatility in applications ranging from pharmaceuticals to industrial uses.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, and how can purity be verified?
- Methodology : Synthesis typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with diethyl phosphite under acidic or catalytic conditions. Key steps include:
- Reaction conditions : Use of catalysts like N,N-dimethylbenzylamine or controlled temperature (80–120°C) to facilitate phosphorylation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
- Characterization : Confirm purity via HPLC (>95%), nuclear magnetic resonance (NMR) for structural validation, and mass spectrometry (exact mass: 356.2199 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation exposure, as decomposition at high temperatures (>200°C) may release toxic fumes .
- Storage : Store in airtight containers away from oxidizers and heat sources, at temperatures below 25°C .
Q. How is this compound characterized for its antioxidant efficacy in polymer matrices?
- Testing frameworks :
- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss under nitrogen/air atmospheres (e.g., decomposition onset at ~220°C) .
- Oxidative induction time (OIT) : Use differential scanning calorimetry (DSC) to quantify stabilization effects in polyolefins or resins .
- Comparative studies : Benchmark against commercial antioxidants (e.g., Irganox 1010) under accelerated UV/thermal aging .
Advanced Research Questions
Q. How do conflicting data on antioxidant performance arise in different polymer systems, and how can they be resolved?
- Analysis : Discrepancies often stem from polymer matrix compatibility (e.g., polarity mismatch in non-polar polypropylene vs. polar epoxy resins).
- Resolution strategies :
- Compatibilizers : Incorporate maleic anhydride-grafted polymers to improve dispersion .
- Synergistic blends : Combine with thioesters (e.g., DSTDP) or UV stabilizers to enhance efficacy in multi-stress environments .
- Advanced analytics : Use electron paramagnetic resonance (EPR) to track radical scavenging kinetics in situ .
Q. What mechanistic insights explain its dual role as a primary and secondary antioxidant?
- Primary action : Phenolic hydroxyl groups donate hydrogen atoms to terminate radical chains (e.g., peroxyl radicals in polypropylene degradation) .
- Secondary action : Phosphonate ester groups decompose hydroperoxides into non-radical species, preventing autocatalytic oxidation .
- Supporting evidence : FTIR and chemiluminescence studies validate hydroperoxide reduction by >70% in polyamide-6 blends .
Q. How does the compound’s stability under high-temperature processing impact its application in engineering plastics?
- Challenges : Degradation above 300°C generates volatile byproducts (e.g., tert-butylphenols), compromising mechanical properties .
- Optimization :
- Processing aids : Use of screw extruders with short residence times (<2 minutes) minimizes thermal exposure .
- Co-stabilizers : Add phosphites (e.g., Irgafos 168) to sequester acidic degradation byproducts .
Q. What analytical techniques are recommended to resolve ambiguities in migration studies for food-contact applications?
- EFSA guidelines :
- Migration testing : Conduct at 40°C for 10 days using food simulants (e.g., 10% ethanol for aqueous foods) .
- Detection : LC-MS/MS with a detection limit of 0.01 mg/kg to quantify residual phosphonate esters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
